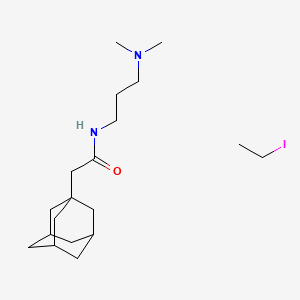
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide is a complex organic compound with a unique structure that combines an adamantane core with a dimethylamino propyl side chain and an ethyl iodide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide typically involves multiple steps. One common method starts with the reaction of adamantane acetic acid with thionyl chloride to form adamantane acetyl chloride. This intermediate is then reacted with N-(3-(dimethylamino)propyl)amine to form N-(3-(dimethylamino)propyl)-1-adamantaneacetamide. Finally, the amide is treated with ethyl iodide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The ethyl iodide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide involves its interaction with specific molecular targets. The dimethylamino propyl side chain can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The adamantane core provides structural stability, while the ethyl iodide group can participate in various biochemical reactions. These interactions can modulate cellular pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide hydrochloride
- N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide bromide
- N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide sulfate
Uniqueness
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide is unique due to the presence of the ethyl iodide group, which can enhance its reactivity and potential applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
54099-15-9 |
|---|---|
Molecular Formula |
C19H35IN2O |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[3-(dimethylamino)propyl]acetamide;iodoethane |
InChI |
InChI=1S/C17H30N2O.C2H5I/c1-19(2)5-3-4-18-16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17;1-2-3/h13-15H,3-12H2,1-2H3,(H,18,20);2H2,1H3 |
InChI Key |
FWQPYJLPQQPRTC-UHFFFAOYSA-N |
Canonical SMILES |
CCI.CN(C)CCCNC(=O)CC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















